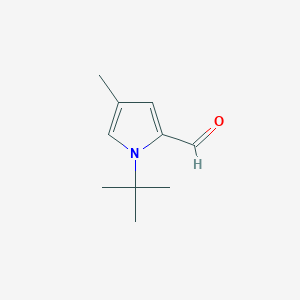

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde

CAS No.:

Cat. No.: VC17426546

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO |

|---|---|

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 1-tert-butyl-4-methylpyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H15NO/c1-8-5-9(7-12)11(6-8)10(2,3)4/h5-7H,1-4H3 |

| Standard InChI Key | LKVSFMGWOOFUEU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C(=C1)C=O)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde (C₁₀H₁₅NO) is a disubstituted pyrrole featuring a formyl group at position 2, a tert-butyl group at position 1, and a methyl group at position 4. The tert-butyl group introduces steric hindrance, potentially influencing reactivity and stability, while the methyl group may modulate electronic effects on the aromatic ring .

Comparative analysis with tert-butyl-2-(5'-formyl-1H-pyrrol-3'-yl)-1H-pyrrole-1-carboxylate (C₁₄H₁₆N₂O₃), reported by Davis et al., highlights the impact of substituent positioning on solubility and crystallinity . For instance, bulky tert-butyl groups at position 1 often enhance thermal stability but reduce polarity, complicating chromatographic purification .

Synthetic Pathways and Optimization

Friedel-Crafts Alkylation

The patent WO2001028997A2 details a method for synthesizing 4-tert-butyl-pyrrole-2-carbaldehyde via AlCl₃-catalyzed Friedel-Crafts alkylation of pyrrole-2-carbaldehyde with tert-butyl chloride . Adapting this approach, 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde could hypothetically be synthesized through sequential alkylation:

-

tert-Butylation at Position 1: Reacting pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of AlCl₃ at 0–25°C .

-

Methylation at Position 4: Using methyl iodide and a base (e.g., K₂CO₃) under controlled conditions to avoid over-alkylation.

Suzuki-Miyaura Cross-Coupling

An alternative route involves Suzuki-Miyaura coupling, as demonstrated for 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde . For the target compound:

-

Borylation of 1-tert-butyl-pyrrole-2-carbaldehyde: Generate a boronic ester at position 4.

-

Coupling with Methylating Agent: Use methyl halide or triflate in the presence of Pd(PPh₃)₄ and base.

This method offers better regiocontrol but requires pre-functionalized intermediates. Yields for analogous reactions range from 23% to 78%, depending on steric and electronic factors .

Physicochemical Properties and Stability

While experimental data for 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde is absent, inferences are drawn from tert-butyl 2-formyl-1H-pyrrole-1-carboxylate :

-

Solubility: Likely soluble in dichloromethane (DCM) and dimethylformamide (DMF) but poorly soluble in hexanes.

-

Reactivity: The formyl group at position 2 is prone to nucleophilic attack, enabling reductive amination or imine formation .

-

Stability: Analogous imine derivatives decompose over time, reverting to the parent aldehyde . Storage at 0°C under inert gas is recommended.

Applications and Derivative Libraries

Pyrrole-2-carbaldehydes serve as templates for combinatorial libraries. Davis et al. synthesized 10 amine and 5 imine derivatives from 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde via reductive amination and Schiff base formation . For 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde, potential applications include:

-

Pharmaceutical Intermediates: The tert-butyl group enhances lipophilicity, aiding blood-brain barrier penetration.

-

Coordination Chemistry: The formyl group can bind metal ions, forming complexes for catalysis.

Challenges and Future Directions

-

Synthetic Yield Optimization: The tert-butyl group’s steric bulk may hinder methylation at position 4. Microwave-assisted synthesis or high-pressure conditions could improve yields.

-

Stability Studies: Accelerated degradation studies under varying pH and temperature conditions are needed.

-

Biological Screening: Prioritize cytotoxicity and antimicrobial assays for derivative libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume